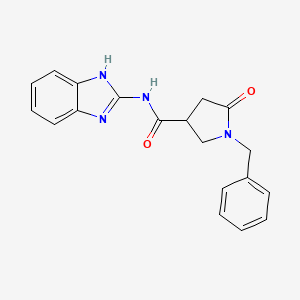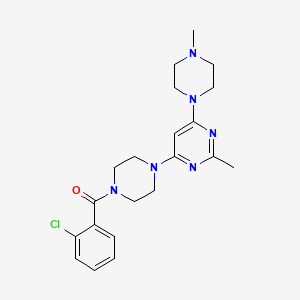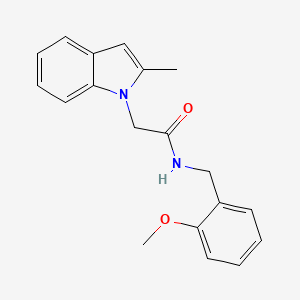
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.136827821 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Tumor Activity
Indole derivatives, including those similar to 2-(1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide, have shown significant potential in anti-tumor research. For example, 5-acetamido-1-(methoxybenzyl) isatin, a related compound, has been found to inhibit the proliferation of several tumor cell lines, particularly human leukemia cells. This compound induces apoptosis, causes cell cycle arrest in the G2/M phase, suppresses migration and chemotaxis in liver cancer cells, and inhibits angiogenesis in endothelial cells, suggesting its potential as an antitumor agent (Zhang et al., 2019). Another study on novel indole derivatives highlighted a compound that showed significant antiproliferative activity against gastric cancer cells by inhibiting NEDDylation and MAPK pathways, indicating the therapeutic potential of indole derivatives in cancer treatment (Fu et al., 2021).
Synthesis Methodologies
The acetamide moiety, a common functional group in many pharmaceutical products, is central to the synthesis of various indole and acetamide derivatives. Research into more efficient synthesis methods for these compounds is ongoing. For instance, p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts have been reported as versatile reagents for synthesizing N-alkylacetamides and their carbamates, showcasing advancements in the synthesis of related compounds (Sakai et al., 2022).
Antimicrobial Activity
Indole derivatives also display antimicrobial properties. A study on novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed that some compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
2-indol-1-yl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-9-5-3-7-15(17)12-19-18(21)13-20-11-10-14-6-2-4-8-16(14)20/h2-11H,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIKZZAYDGRUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-dichlorophenyl)-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4504036.png)

![6-(2-furyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4504044.png)


![1-{3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoyl}piperidine-4-carboxamide](/img/structure/B4504056.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}sulfamide](/img/structure/B4504072.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4504073.png)
![4-[2-(8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-2-methylpropyl]morpholine](/img/structure/B4504095.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4504106.png)
![4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B4504110.png)
![3,6-dimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B4504124.png)

![5-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B4504137.png)
